(S)-3-(Benzoyloxy)quinuclidine
Overview
Description
(S)-3-(Benzoyloxy)quinuclidine is a chiral compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a nitrogen atom in the bridgehead position, making it a versatile scaffold in medicinal chemistry. The this compound compound is characterized by the presence of a benzoyloxy group attached to the quinuclidine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzoyloxy)quinuclidine typically involves the following steps:
Starting Material: The synthesis begins with quinuclidine as the starting material.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques or asymmetric synthesis.
Benzoylation: The key step involves the introduction of the benzoyloxy group. This can be achieved by reacting the quinuclidine with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzoyloxy)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoyloxy group or the quinuclidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyloxy group or the quinuclidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor interactions.
Medicine: It could be explored for its pharmacological properties, such as its potential as a drug candidate.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(Benzoyloxy)quinuclidine would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The benzoyloxy group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, which lacks the benzoyloxy group.
®-3-(Benzoyloxy)quinuclidine: The enantiomer of the compound.
Other Quinuclidine Derivatives: Compounds with different substituents on the quinuclidine ring.
Uniqueness
(S)-3-(Benzoyloxy)quinuclidine is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can impart distinct chemical and biological properties compared to other quinuclidine derivatives.
Properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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